molecular formula C14H21NO3 B058580 Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate CAS No. 124499-19-0

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Cat. No.: B058580
CAS No.: 124499-19-0
M. Wt: 251.32 g/mol
InChI Key: YUDXZCVRFJCEAH-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . It is a light yellow liquid commonly used in various chemical and pharmaceutical applications. The compound features a tert-butyl ester group, which is often utilized in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate typically involves the reaction of 4-(2-amino-ethyl)-phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding phenolic or quinone derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Phenolic or quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide or thioester derivatives

Scientific Research Applications

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

Comparison: Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is unique due to its specific structural features, such as the presence of both an amino-ethyl group and a phenoxy-acetate moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in research and industrial contexts .

Biological Activity

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industrial chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a phenoxy moiety, and an aminoethyl side chain. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both an inhibitor and an activator of these targets, modulating various biochemical pathways. For instance, it may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Its mechanism involves the inhibition of key enzymes involved in tumorigenesis, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can significantly inhibit the growth of various cancer cell lines .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions characterized by chronic inflammation.

3. Enzyme Mechanisms

This compound is utilized in biochemical assays to study enzyme mechanisms. Its role as a substrate allows researchers to elucidate the catalytic processes of various enzymes, contributing to our understanding of metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of phenolic compounds, this compound was shown to induce apoptosis in human colon cancer cells (HCT116). The compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin, suggesting significant potential for therapeutic applications .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a marked reduction in inflammation markers and pain scores in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(phenylamino)piperidine-1-carboxylatePiperidine ringAnticancer activity
Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamateDimethylamino groupAntimicrobial properties
This compoundAminoethyl side chainAnticancer & anti-inflammatory

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXZCVRFJCEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563905
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-19-0
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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